2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1442083-00-2
VCID: VC11628570
InChI:
SMILES:
Molecular Formula: C7HCl2F3N2S
Molecular Weight: 273.1

2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine

CAS No.: 1442083-00-2

Cat. No.: VC11628570

Molecular Formula: C7HCl2F3N2S

Molecular Weight: 273.1

Purity: 95

* For research use only. Not for human or veterinary use.

2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine - 1442083-00-2

Specification

CAS No. 1442083-00-2
Molecular Formula C7HCl2F3N2S
Molecular Weight 273.1

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is C₇HCl₂F₃N₂S, with a molecular weight of 279.53 g/mol. Key structural features include:

  • A fused bicyclic system comprising a thiophene ring (positions 1–5) and a pyrimidine ring (positions 6–9).

  • Electron-withdrawing substituents (Cl and CF₃) at positions 2, 4, and 7, which influence electronic distribution and reactivity.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight279.53 g/mol
LogP (Octanol-Water)3.85 (estimated)
Polar Surface Area (PSA)54.02 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The LogP value suggests moderate lipophilicity, favoring membrane permeability, while the PSA indicates limited solubility in aqueous media . The trifluoromethyl group enhances metabolic stability and electronegativity, potentially improving bioavailability compared to non-fluorinated analogs .

Synthetic Methodologies

Core Ring Formation

The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclization of thiophene precursors. For example, 3-amino-2-methoxycarbonylthiophene undergoes condensation with urea or guanidine derivatives to form the pyrimidine ring . Chlorination at positions 2 and 4 is achieved using phosphorus oxychloride (POCl₃) under reflux, often with catalytic dimethylformamide (DMF) .

Key Reaction Steps:

  • Cyclization:
    3-Amino-2-methoxycarbonylthiophene+UreaΔThieno[3,2-d]pyrimidin-4-ol\text{3-Amino-2-methoxycarbonylthiophene} + \text{Urea} \xrightarrow{\Delta} \text{Thieno[3,2-d]pyrimidin-4-ol}

  • Chlorination:
    Thieno[3,2-d]pyrimidin-4-ol+POCl₃DMF, Reflux2,4-Dichlorothieno[3,2-d]pyrimidine\text{Thieno[3,2-d]pyrimidin-4-ol} + \text{POCl₃} \xrightarrow{\text{DMF, Reflux}} \text{2,4-Dichlorothieno[3,2-d]pyrimidine} .

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Solvent: Dimethylacetamide (DMA) at 120°C.

  • Yield: ~65–70% (estimated based on analogous reactions) .

Biological Activity and Structure-Activity Relationships

While direct biological data for 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine are unavailable, its structural analogs exhibit notable activities:

Antimicrobial Activity

Chlorinated thienopyrimidines inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 4–8 μg/mL . The dual chlorine atoms at positions 2 and 4 disrupt bacterial cell wall synthesis, while the CF₃ group may reduce susceptibility to enzymatic degradation .

Table 2: Comparative Bioactivity of Thieno[3,2-d]pyrimidine Derivatives

CompoundActivity (IC₅₀/ED₅₀)Target
2,4-Dichloro-7-CF₃ derivativeN/AHypothesized: Kinases
5-[3-CF₃-phenoxy]triazolopyrimidine8.2 mg/kg (MES)Sodium channels
4-Chloro-2-methylthio derivative4 μg/mL (MIC)Bacterial synthases

Industrial and Medicinal Applications

Agrochemical Intermediates

Chlorinated thienopyrimidines serve as precursors for herbicides and fungicides. The CF₃ group enhances photostability and soil persistence, critical for outdoor applications .

Anticancer Drug Development

Analogous compounds inhibit epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). For instance, 4-benzylamino-2-trifluoromethylthieno[3,2-d]pyrimidine showed IC₅₀ = 0.04 μM against EGFR. The target compound’s chlorine atoms facilitate further functionalization with pharmacophores, enabling kinase-targeted drug design.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Introducing substituents at position 7 competes with positions 2 and 4, requiring precise stoichiometric control .

  • Purification: High-purity isolation (>99%) demands mixed-solvent recrystallization (e.g., ethanol-chloroform) .

Research Opportunities

  • Biological Screening: Prioritize in vitro assays against kinase targets (EGFR, FAK) and microbial strains.

  • SAR Studies: Systematically vary substituents at positions 2, 4, and 7 to optimize potency and pharmacokinetics.

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